Cas no 23676-63-3 (N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide)

N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide is a pyrimidine derivative with a molecular structure featuring an acetamide group linked to a substituted pyrimidine ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of both amino and methyl groups on the pyrimidine core enhances its reactivity, enabling selective modifications for targeted applications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical intermediate in heterocyclic chemistry. The compound’s well-defined structure and purity ensure reproducibility in research and development processes.
N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide structure
23676-63-3 structure
Product Name:N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide
CAS No:23676-63-3
MF:C8H12N4O
MW:180.207080841064
MDL:MFCD09743972
CID:94996
PubChem ID:586434
Update Time:2025-05-20

N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide
    • 5-ACETAMINOMETHYL-4-AMINO-2-METHYL PYRIMIDINE
    • N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide
    • 2-Methyl-4-amino-5-acetamidomethyl-pyrimidin
    • 4-Amino-2-methyl-5-acetaminomethyl-pyrimdin
    • 4-Amino-2-methyl-5-acetaminomethyl-pyrimidin
    • 5-(Acetylaminomethyl)-4-amino-2-methylpyrimidine
    • 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine
    • N-(2-methyl-4-amino-5-pyrimidyl)methyl-acetamide
    • N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]acetamide
    • SXZFUSAWDLRCLQ-UHFFFAOYSA-N
    • FCH869400
    • 1627AB
    • AK111495
    • AX8019563
    • 2-Methyl-4-amino-5-acetamidomethylp
    • N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide
    • 2-Methyl-4-amino-5-acetamidomethylpyrimidin
    • CS-0152789
    • Acetamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
    • AKOS006331872
    • DS-5231
    • MFCD09743972
    • N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]acetamide #
    • SCHEMBL11131427
    • 23676-63-3
    • DTXSID10342988
    • C74222
    • A816841
    • YAA67663
    • Z1198221981
    • SB57519
    • FT-0651478
    • EN300-3081153
    • Acetamide,N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-
    • MDL: MFCD09743972
    • Inchi: 1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12)
    • InChI Key: SXZFUSAWDLRCLQ-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC1=CN=C(C)N=C1N

Computed Properties

  • Exact Mass: 180.10100
  • Monoisotopic Mass: 180.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80.9

Experimental Properties

  • PSA: 80.90000
  • LogP: 0.97540

N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:23676-63-3)N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide
Order Number:A816841
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:06
Price ($):182.0
Email:sales@amadischem.com

Additional information on N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide

Introduction to N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide and Its Significance in Modern Chemical Biology

N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide, a compound with the CAS number 23676-63-3, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide structure incorporates a pyrimidine core, which is a well-documented scaffold in medicinal chemistry, known for its versatility and biological activity.

The pyrimidine ring in N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide is a key pharmacophore that interacts with various biological targets, making it a valuable candidate for the design of novel therapeutic agents. Recent studies have highlighted the importance of pyrimidine derivatives in addressing a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The amine and methyl groups attached to the pyrimidine ring contribute to the compound's reactivity and binding affinity, enhancing its potential as a pharmacological agent.

In the realm of drug discovery, N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide has been investigated for its role in modulating enzyme activity and receptor binding. The compound's ability to interact with specific biological targets has been explored through both computational modeling and experimental validation. These studies have revealed promising results, suggesting that this compound may serve as a lead molecule for the development of new drugs targeting diseases associated with dysregulated enzyme function or receptor signaling.

One of the most compelling aspects of N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide is its potential to be modified further to enhance its pharmacological properties. The presence of multiple reactive sites on the molecule allows for structural diversification through various chemical transformations. This flexibility has enabled researchers to synthesize analogs with improved solubility, bioavailability, and target specificity. Such modifications are crucial in optimizing drug candidates for clinical use.

The synthesis of N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological evaluations. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's structure and confirming its identity.

Recent breakthroughs in computational chemistry have further enhanced the understanding of N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide's interactions with biological targets. Molecular docking studies have been conducted to predict how this compound binds to specific enzymes and receptors. These predictions have been validated through experimental assays, providing a robust framework for rational drug design. The integration of computational tools with experimental techniques has accelerated the drug discovery process, making it more efficient and cost-effective.

The potential therapeutic applications of N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide are vast. Preliminary studies have indicated its efficacy in inhibiting certain enzymes involved in cancer cell proliferation. Additionally, the compound has shown promise in modulating inflammatory pathways, making it a candidate for treating autoimmune diseases. These findings underscore the importance of continued research into this novel compound.

As our understanding of biological systems evolves, so does the demand for innovative therapeutic agents. N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide exemplifies how structural modifications can lead to compounds with significant biological activity. By leveraging advances in synthetic chemistry and computational biology, researchers are poised to unlock the full potential of this compound and others like it.

In conclusion, N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide (CAS number 23676-63-3) is a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structure and potential biological activities make it an attractive candidate for further investigation. As research progresses, this compound is expected to contribute significantly to the development of new therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23676-63-3)N-(4-amino-2-methylpyrimidin-5-yl)methylacetamide
A816841
Purity:99%
Quantity:5g
Price ($):182.0
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